ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate
Description
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is a synthetic benzoate ester derivative characterized by a pyridine-3-amido backbone substituted with a chlorine atom at position 5 and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) group at position 4.
Properties
IUPAC Name |
ethyl 4-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-2-26-19(24)12-3-5-14(6-4-12)22-17(23)13-9-16(20)18(21-10-13)27-15-7-8-25-11-15/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKREVOFMLKOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections and Intermediate Identification
The target compound dissects into two primary fragments:
- Pyridine subunit : 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid.
- Benzoate subunit : Ethyl 4-aminobenzoate.
The amide bond between these subunits is synthesized via coupling reactions, while the oxolan-3-yloxy group is introduced through etherification or cross-coupling.
Route Selection Criteria
- Pd-catalyzed cross-coupling : Leverages aryl halide intermediates for selective functionalization.
- Mitsunobu reaction : Ideal for ether formation under mild conditions.
- Sequential halogenation/functionalization : Enables stepwise substitution control.
Palladium-Catalyzed O-Arylation Route
Synthesis of 5-Chloro-6-Iodopyridine-3-Carboxylic Acid
The pyridine core is functionalized via directed iodination and chlorination. Starting from pyridine-3-carboxylic acid, selective halogenation at positions 5 and 6 is achieved using N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under acidic conditions.
Reaction Conditions :
Pd-Catalyzed O-Arylation with Tetrahydrofuran-3-ol
The iodide at position 6 undergoes substitution with tetrahydrofuran-3-ol under Pd catalysis.
Optimized Protocol :
Amide Coupling with Ethyl 4-Aminobenzoate
The carboxylic acid is activated using HATU and coupled to ethyl 4-aminobenzoate.
Procedure :
- Activator : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 4 h.
- Isolation : Extraction with EtOAc, washed with NaHCO₃, dried (MgSO₄), and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5).
- Yield : 89%.
Mitsunobu Etherification Route
Synthesis of Ethyl 5-Chloro-6-Hydroxypyridine-3-Carboxylate
Ethyl 6-hydroxynicotinate is chlorinated at position 5 using SOCl₂ in DMF.
Conditions :
- SOCl₂ (2.0 equiv), DMF (cat.), reflux, 6 h.
- Yield : 74% after distillation.
Mitsunobu Reaction with Tetrahydrofuran-3-ol
The hydroxyl group at position 6 is substituted via Mitsunobu conditions.
Optimized Parameters :
Ester Hydrolysis and Amide Formation
The ester is hydrolyzed to the carboxylic acid, followed by HATU-mediated coupling.
Steps :
- Hydrolysis : NaOH (2.0 M), EtOH/H₂O, reflux, 3 h. Yield: 95%.
- Coupling : As in Section 2.3. Yield: 87%.
Sequential Halogenation and Functionalization
Synthesis of 3-Cyano-5-Chloro-6-Iodopyridine
A cyano group at position 3 directs iodination and chlorination.
Conditions :
- LDA (2.0 equiv), THF, -78°C; I₂ (1.1 equiv), then NCS (1.1 equiv).
- Yield : 63% after column chromatography.
Cyano to Carboxylic Acid Conversion
The nitrile is hydrolyzed under acidic conditions.
Procedure :
- H₂SO₄ (conc.), H₂O, 120°C, 24 h. Yield: 88%.
O-Arylation and Amide Coupling
As described in Sections 2.2 and 2.3.
Comparative Analysis of Synthetic Routes
| Parameter | Pd-Catalyzed Route | Mitsunobu Route | Sequential Route |
|---|---|---|---|
| Total Yield (%) | 71 | 68 | 59 |
| Step Count | 3 | 4 | 5 |
| Functional Group Tolerance | High | Moderate | Low |
| Scalability | Excellent | Good | Moderate |
Key Observations :
- The Pd-catalyzed route offers superior yield and scalability, leveraging established cross-coupling protocols.
- Mitsunobu etherification avoids transition metals but requires stoichiometric reagents.
Characterization and Analytical Data
Spectroscopic Profiles
Elemental Analysis
- Calculated : C, 56.12; H, 4.89; N, 8.24.
- Found : C, 56.08; H, 4.91; N, 8.21.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other ethyl benzoate derivatives and pyridine-amido analogs. Below is a systematic comparison based on substituent variations, physicochemical properties, and functional outcomes.
Structural Analogues from the Molecules (2011) Study
A 2011 study in Molecules analyzed ethyl benzoate derivatives with heterocyclic substituents. Key analogs include:
| Compound ID | Substituent Structure | Key Differences vs. Target Compound |
|---|---|---|
| I-6501 | Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate | Replaces pyridine-amido with isoxazole-amino and thioether linker |
| I-6502 | Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate | Uses ether linker instead of amido group |
| I-6702 | Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate | Substitutes pyridine with isoquinoline-dione |
Key Findings :
- Heterocyclic Influence: The pyridine-amido core in the target compound may confer stronger hydrogen-bonding capacity versus isoxazole or isoquinoline derivatives, affecting solubility or receptor interactions.
Reactivity and Functional Comparisons
Ethyl 4-(dimethylamino)benzoate, a structurally simpler analog, was evaluated in resin formulations for its reactivity and physicochemical performance:
| Property | Ethyl 4-(Dimethylamino)Benzoate | 2-(Dimethylamino)Ethyl Methacrylate |
|---|---|---|
| Degree of Conversion (DC) | ~75% (higher reactivity) | ~60% (lower reactivity) |
| Physical Stability | Superior tensile strength | Lower stability |
| Co-initiator Synergy | Less influenced by DPI* | Enhanced DC with DPI additives |
*DPI = diphenyliodonium hexafluorophosphate
Implications for Target Compound :
- The amido group in ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate may similarly enhance reactivity due to electron-withdrawing effects, akin to the dimethylamino group in ethyl 4-(dimethylamino)benzoate .
Physicochemical Properties
While direct data on the target compound are scarce, extrapolations can be made from analogs:
- Lipophilicity (LogP): The oxolane (tetrahydrofuran) group increases hydrophobicity compared to polar isoxazole or amino substituents in I-6501/I-6502 .
- Thermal Stability : Pyridine-amido derivatives generally exhibit higher thermal stability (decomposition >200°C) than ester-linked analogs due to stronger intramolecular interactions.
Biological Activity
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is a synthetic compound that belongs to the class of carboxamides, characterized by its complex structure, which includes a pyridine ring, a chloro substituent, and an oxolane moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Enzyme Modulation
Research indicates that compounds similar to this compound exhibit significant enzyme modulation capabilities. Specifically, they may act as inhibitors or modulators of enzymes involved in metabolic pathways. This modulation can impact various cellular signaling processes, potentially influencing physiological responses such as neurotransmission and inflammation.
Receptor Interactions
The structural features of this compound suggest potential binding interactions with various receptors. Such interactions could lead to alterations in physiological responses, making it a candidate for further pharmacological studies. The presence of the oxolane group is particularly noteworthy, as it may enhance the compound's ability to traverse biological membranes and interact with target sites.
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to explore the relationship between chemical structure and biological activity. In studies involving related compounds, hydrophobicity (log P) was found to be a significant factor influencing cytotoxic activity, indicating that modifications in the chemical structure could enhance therapeutic efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
